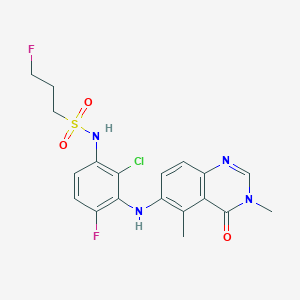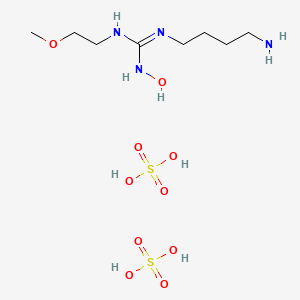
Sniper(abl)-044
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sniper(abl)-044 is a chimeric small molecule designed for targeted protein degradation. It belongs to a class of compounds known as specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs). These compounds are engineered to induce the degradation of specific proteins by recruiting E3 ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound specifically targets the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML) and other cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(abl)-044 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase and another that targets the BCR-ABL protein. The ligands are linked by a spacer of optimal length to ensure effective recruitment of the E3 ligase to the target protein. The synthetic route typically involves multiple steps, including the preparation of each ligand, the synthesis of the spacer, and the final conjugation to form the chimeric molecule .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual ligands and the spacer, followed by their conjugation under controlled conditions. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry would be used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Sniper(abl)-044 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction involves the ubiquitination of the target BCR-ABL protein, mediated by the recruited E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
E3 Ubiquitin Ligase: The compound recruits E3 ubiquitin ligases such as cIAP1 and XIAP.
Proteasome: The ubiquitinated protein is subsequently degraded by the proteasome.
Major Products Formed
Scientific Research Applications
Sniper(abl)-044 has several scientific research applications, including:
Cancer Research: It is used to study the degradation of the BCR-ABL protein in chronic myelogenous leukemia and other cancers.
Drug Development: The compound serves as a model for developing other targeted protein degraders.
Biological Studies: It helps in understanding the mechanisms of protein degradation and the role of ubiquitin-proteasome system in cellular processes .
Mechanism of Action
Sniper(abl)-044 exerts its effects by inducing the degradation of the BCR-ABL protein through the ubiquitin-proteasome pathway. The compound binds to both the E3 ubiquitin ligase and the BCR-ABL protein, bringing them into close proximity. This facilitates the ubiquitination of the BCR-ABL protein by the E3 ligase, marking it for degradation by the proteasome. The degradation of BCR-ABL protein leads to the inhibition of its oncogenic activity, thereby suppressing cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Proteolysis-Targeting Chimeras (PROTACs): Like SNIPERs, PROTACs are chimeric molecules that induce targeted protein degradation by recruiting E3 ubiquitin ligases.
Molecular Glues: These compounds facilitate the interaction between a target protein and an E3 ligase, leading to ubiquitination and degradation .
Uniqueness of Sniper(abl)-044
This compound is unique in its specific targeting of the BCR-ABL protein, making it particularly effective in the treatment of chronic myelogenous leukemia. Its design allows for precise recruitment of E3 ubiquitin ligases, ensuring efficient degradation of the target protein .
Properties
Molecular Formula |
C51H64F3N9O8S |
|---|---|
Molecular Weight |
1020.2 g/mol |
IUPAC Name |
3-[2-[[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C51H64F3N9O8S/c1-4-62-18-20-63(21-19-62)31-37-13-14-38(30-39(37)51(52,53)54)57-46(66)36-12-8-11-35(29-36)41-15-16-42-49(59-41)72-50(60-42)61-44(64)32-71-26-25-70-24-23-69-22-17-56-47(67)43(27-33(2)3)58-48(68)45(65)40(55)28-34-9-6-5-7-10-34/h5-16,29-30,33,40,43,45,65H,4,17-28,31-32,55H2,1-3H3,(H,56,67)(H,57,66)(H,58,68)(H,60,61,64)/t40-,43+,45+/m1/s1 |
InChI Key |
QRGLWQMXPLDUPI-XMNZJGRJSA-N |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC6=CC=CC=C6)N)O)C(F)(F)F |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC6=CC=CC=C6)N)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)


![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)
![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)
![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)
![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930918.png)
![4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium](/img/structure/B11930921.png)
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)
